Cas no 1638764-91-6 (7H-pyrrolo[2,3-c]pyridazin-3-amine)
![7H-pyrrolo[2,3-c]pyridazin-3-amine structure](https://ja.kuujia.com/scimg/cas/1638764-91-6x500.png)
7H-pyrrolo[2,3-c]pyridazin-3-amine 化学的及び物理的性質
名前と識別子
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- 7H-pyrrolo[2,3-c]pyridazin-3-aMine
- 7H-pyrrolo[2,3-c]pyridazin-3-amine
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- インチ: 1S/C6H6N4/c7-5-3-4-1-2-8-6(4)10-9-5/h1-3H,(H2,7,9)(H,8,10)
- InChIKey: QHJRHSOXONVZPS-UHFFFAOYSA-N
- ほほえんだ: C12NC=CC1=CC(N)=NN=2
7H-pyrrolo[2,3-c]pyridazin-3-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM333116-100mg |
7H-Pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95%+ | 100mg |
$*** | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8001-100MG |
7H-pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95% | 100MG |
¥ 2,164.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8001-250MG |
7H-pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95% | 250MG |
¥ 3,458.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8001-1G |
7H-pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95% | 1g |
¥ 8,639.00 | 2023-04-14 | |
Ambeed | A897774-250mg |
7H-Pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95% | 250mg |
$1885.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8001-1g |
7H-pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95% | 1g |
¥8633.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8001-500.0mg |
7H-pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95% | 500.0mg |
¥5757.0000 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8001-100mg |
7H-pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95% | 100mg |
¥2163.0 | 2024-04-23 | |
Chemenu | CM333116-100mg |
7H-Pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95%+ | 100mg |
$2202 | 2021-08-18 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ8001-500mg |
7H-pyrrolo[2,3-c]pyridazin-3-amine |
1638764-91-6 | 95% | 500mg |
¥5757.0 | 2024-04-23 |
7H-pyrrolo[2,3-c]pyridazin-3-amine 関連文献
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
7H-pyrrolo[2,3-c]pyridazin-3-amineに関する追加情報
7H-pyrrolo[2,3-c]pyridazin-3-amine (CAS No. 1638764-91-6): A Comprehensive Overview
7H-pyrrolo[2,3-c]pyridazin-3-amine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1638764-91-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyrrolopyridazine class, a structural motif known for its diverse biological activities and potential therapeutic applications. The unique arrangement of nitrogen atoms in its molecular framework imparts distinctive chemical and pharmacological properties, making it a subject of intense study in medicinal chemistry.
The structural integrity of 7H-pyrrolo[2,3-c]pyridazin-3-amine is characterized by a fused ring system consisting of a pyrrole ring connected to a pyridazine ring. This configuration creates a rigid scaffold that can interact with biological targets in specific ways. The presence of an amine functional group at the 3-position further enhances its reactivity and potential for further derivatization, enabling the synthesis of analogs with tailored pharmacological profiles.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for their antimicrobial, anti-inflammatory, and anticancer properties. Among these, 7H-pyrrolo[2,3-c]pyridazin-3-amine has emerged as a promising candidate due to its ability to modulate various biological pathways. Studies have demonstrated its potential in inhibiting key enzymes and receptors involved in disease progression, making it a valuable scaffold for drug discovery.
One of the most compelling aspects of 7H-pyrrolo[2,3-c]pyridazin-3-amine is its versatility in chemical modification. Researchers have explored various synthetic strategies to introduce different substituents into its core structure, aiming to optimize its pharmacokinetic and pharmacodynamic properties. These modifications have led to the development of several derivatives that exhibit enhanced potency and selectivity against specific targets.
The pharmacological evaluation of 7H-pyrrolo[2,3-c]pyridazin-3-amine has revealed intriguing interactions with biological systems. Preclinical studies have shown that this compound can inhibit the activity of enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. Additionally, its ability to modulate ion channels and neurotransmitter receptors suggests potential applications in treating neurological disorders.
The synthesis of 7H-pyrrolo[2,3-c]pyridazin-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal catalysis and flow chemistry, have been employed to streamline the process. These techniques not only improve efficiency but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry.
The development of novel pharmaceutical agents often relies on computational modeling and high-throughput screening to identify promising candidates. In the case of 7H-pyrrolo[2,3-c]pyridazin-3-amine, computational studies have been instrumental in predicting its binding affinity to biological targets and optimizing its structure for better efficacy. These virtual approaches complement experimental efforts and accelerate the drug discovery pipeline.
The future prospects of 7H-pyrrolo[2,3-c]pyridazin-3-amine are promising, with ongoing research aimed at elucidating its mechanism of action and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical reality. As our understanding of disease biology continues to evolve, compounds like this are poised to play a crucial role in next-generation therapeutics.
In conclusion, 7H-pyrrolo[2,3-c]pyridazin-3-amine (CAS No. 1638764-91-6) represents a significant advancement in medicinal chemistry due to its unique structural features and diverse biological activities. Its potential as a lead compound for drug development underscores the importance of continued research in this field. By leveraging innovative synthetic techniques and computational tools, scientists are paving the way for new treatments that address unmet medical needs.
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